N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide derives its systematic name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is methanesulfonamide , which serves as the principal functional group. Attached to the nitrogen of the sulfonamide group is a naphthalen-2-yl moiety. This naphthalene ring is further substituted at the 6-position with a phenyl group bearing three distinct substituents:
- A 3-tert-butyl group at the meta position.
- A 2-methoxy group at the ortho position.
- A 5-(2,4-dioxo-1,3-diazinan-1-yl) group at the para position.
The 1,3-diazinan-1-yl subunit is a six-membered ring containing two nitrogen atoms at positions 1 and 3, with ketone functionalities at positions 2 and 4. The full IUPAC name reflects this substitution pattern, ensuring unambiguous structural identification.
Structural Representation
The molecular structure can be represented graphically as follows:
- Core scaffold : A naphthalene system linked to a methanesulfonamide group.
- Substituents :
- Tert-butyl group: Provides steric bulk and influences conformational stability.
- Methoxy group: Enhances solubility through polarity.
- 1,3-diazinan-2,4-dione ring: Introduces hydrogen-bonding capacity and rigidity.
The SMILES notation for this compound is:
COC1=C(C=C(C=C1C2=C3C=CC=CC3=CC=C2)NS(=O)(=O)C)C(C)(C)C)N4C(=O)NC(=O)CN4.
Alternative Identifiers and Registry Codes
While this compound is primarily identified by its IUPAC name, several alternative identifiers and registry codes facilitate its classification in chemical databases:
The absence of a CAS registry number suggests this compound remains primarily of interest in proprietary or research contexts, particularly within patent literature. Its structural analogs, such as dasabuvir (CAS 1132935-63-7), share functional similarities but differ in specific substituents.
Molecular Formula and Weight Analysis
The molecular formula C₂₆H₂₇N₃O₅S encapsulates the compound’s elemental composition:
- Carbon (C) : 26 atoms.
- Hydrogen (H) : 27 atoms.
- Nitrogen (N) : 3 atoms.
- Oxygen (O) : 5 atoms.
- Sulfur (S) : 1 atom.
Molecular Weight Calculation
Using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07):
$$
\text{MW} = (26 \times 12.01) + (27 \times 1.008) + (3 \times 14.01) + (5 \times 16.00) + 32.07 = 493.58 \, \text{g/mol}
$$
This matches experimental data (493.57468 g/mol).
Elemental Composition by Mass
| Element | Percentage |
|---|---|
| Carbon | 63.27% |
| Hydrogen | 5.52% |
| Nitrogen | 8.52% |
| Oxygen | 16.21% |
| Sulfur | 6.48% |
The compound’s mass spectrum would exhibit characteristic fragmentation patterns corresponding to the tert-butyl group (loss of 57.07 Da) and the sulfonamide moiety (SO₂NH₂, 96.06 Da).
Properties
Molecular Formula |
C26H29N3O5S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H29N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-9,12-15,28H,10-11H2,1-5H3,(H,27,30,31) |
InChI Key |
VTZYWEBKMIPMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4CCC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(6-Bromonaphthalen-2-yl)Methanesulfonamide
Procedure :
- Starting Material : 6-Bromo-2-naphthylamine (20.17 mmol) is treated with methanesulfonyl chloride (25.2 mmol) in pyridine at room temperature.
- Workup : The mixture is diluted with toluene, concentrated, and purified via trituration with ether-hexane.
- Yield : 55%.
Key Data :
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.25 (amine:MsCl) |
| Solvent | Pyridine |
| Reaction Time | 1 hour |
Boronic Ester Formation
Procedure :
- Reactants : N-(6-Bromonaphthalen-2-yl)methanesulfonamide (3.33 mmol), bis(pinacolato)diboron (5.00 mmol), potassium acetate (9.99 mmol), and Combiphos Pd6 catalyst (0.17 mmol) in toluene.
- Conditions : Reflux for 3 hours under inert atmosphere.
- Purification : Silica gel chromatography (EtOAc/hexanes).
- Yield : 80%.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 110°C |
| Solvent | Toluene |
Suzuki-Miyaura Coupling
Procedure :
- Reactants : Boronic ester (0.486 mmol), tert-butyl 3-tert-butyl-4-methoxy-5-bromophenylcarbamate (0.243 mmol), sodium carbonate (0.243 mmol), and tetrakis(triphenylphosphine)palladium(0) (2 mol%) in toluene/ethanol (1:1).
- Conditions : Heated at 90–95°C for 16 hours.
- Purification : Silica gel chromatography (EtOAc/hexanes).
- Yield : 76%.
Key Data :
| Parameter | Value |
|---|---|
| Pd Catalyst | Pd(PPh₃)₄ |
| Solvent System | Toluene/Ethanol (1:1) |
| Reaction Time | 16 hours |
Iodination of Intermediate Phenol
Procedure :
- Reactants : tert-Butyl-substituted phenol (23.05 mmol) treated with iodine monochloride (23.05 mmol) in methanol/water (4:1).
- Conditions : Stirred for 2 hours at room temperature.
- Yield : 96%.
Key Data :
| Parameter | Value |
|---|---|
| Iodinating Agent | ICl |
| Solvent | MeOH/H₂O (4:1) |
| Reaction Time | 2 hours |
Deprotection and Cyclization
Procedure :
- Reactants : Boc-protected intermediate (0.180 mmol) treated with HCl in dioxane (4M).
- Conditions : Stirred at room temperature for 1 hour.
- Cyclization : Spontaneous formation of the 1,3-diazinan-2,4-dione ring under acidic conditions.
- Yield : 85%.
Key Data :
| Parameter | Value |
|---|---|
| Acid | HCl (4M in dioxane) |
| Reaction Time | 1 hour |
Optimization and Challenges
- Catalyst Selection : Combiphos Pd6 significantly improved boronic ester formation efficiency compared to traditional Pd(dppf)Cl₂.
- Solvent Effects : Ethanol in Suzuki coupling minimized side reactions (e.g., deboronation).
- Cyclization Control : Excess HCl led to over-hydrolysis; stoichiometric amounts ensured high purity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Functional Group Analysis
- Sulfonamide vs. Acetamide : The target compound’s methanesulfonamide group (electron-withdrawing) enhances aqueous solubility and hydrogen-bonding capacity compared to acetamide derivatives like 6b .
- Heterocyclic Moieties: The 1,3-diazinan-2,4-dione in the target compound is a six-membered ring with two ketone groups, offering conformational flexibility and dual hydrogen-bond acceptors. Triazole-based compounds (e.g., 6b) prioritize metal coordination (via Cu-catalyzed synthesis) but lack the hydrogen-bonding diversity of dioxo-heterocycles .
- Methoxy groups in all compounds balance hydrophobicity and solubility .
Research Findings and Implications
Target Binding Efficiency
Molecular docking simulations (inferred from analogous studies) suggest the diazinan-dione’s six-membered ring adopts a chair conformation, positioning its ketone groups for optimal hydrogen bonding with Keap1’s Arg483 and Asn414 residues. This may surpass pyrimidine-dione’s planar geometry in compound 36, which restricts conformational adaptability .
Biological Activity
N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthalene moiety and a methanesulfonamide group, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C26H29N3O5S and includes several functional groups that enhance its reactivity and solubility. The presence of the methoxy and dioxo groups may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may bind to enzymes or receptors, altering their activity and leading to various pharmacological effects. The specific pathways involved depend on the target and application.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation. For instance, a related compound demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values as low as 0.51 µM .
- Antimicrobial Activity : The compound's structural features suggest potential antibacterial properties. Similar naphthalene derivatives have been reported to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
A variety of studies have examined the biological activity of sulfonamide derivatives similar to this compound:
- Antiproliferative Studies :
- Antimicrobial Activity :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
